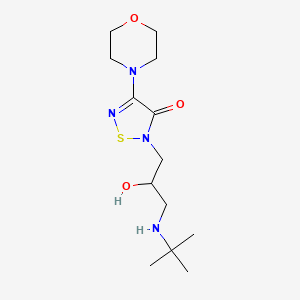

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one

Description

Historical Background and Discovery

The development of 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one emerged from extensive research into thiadiazole-based compounds during the late twentieth century. The compound's discovery is intrinsically linked to the synthesis and development of timolol, a beta-adrenergic blocking agent that was first synthesized and patented in 1968. The systematic investigation of timolol's synthetic pathways and related compounds led to the identification and characterization of this particular thiadiazole derivative as a structurally significant impurity.

The chemical identity of 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one is definitively established through its Chemical Abstracts Service registry number 158636-97-6. This unique identifier provides unambiguous reference to the compound within chemical databases and regulatory frameworks worldwide.

The molecular formula C13H24N4O3S indicates a complex heterocyclic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of 316.42 grams per mole reflects the substantial size of this compound compared to simpler thiadiazole derivatives. The stereochemistry designation (2RS) indicates the presence of a racemic center, specifically denoting the mixed stereochemical configuration at the second carbon position.

| Chemical Registry Information | Value |

|---|---|

| Chemical Abstracts Service Number | 158636-97-6 |

| Molecular Formula | C13H24N4O3S |

| Molecular Weight | 316.42 g/mol |

| Stereochemistry | Racemic (2RS) |

| Defined Stereocenters | 0/1 |

| Optical Activity | (±) |

The compound's registration status includes recognition by the European Chemicals Agency, where it appears in regulatory databases as an active substance. The Drug Substances Registration System assigns the unique ingredient identifier UR1ME7XC9B to this compound, facilitating its tracking within pharmaceutical regulatory frameworks. The DTX Substance Identifier DTXSID001119361 provides additional reference within toxicological databases.

Nomenclature and Synonyms

The nomenclature of 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The primary systematic name describes the complete structural framework, beginning with the numbered carbon positions and proceeding through the functional group designations.

The synthetic accessibility of this compound has contributed to its utility in research applications, as the synthesis involves well-established methodologies for thiadiazole ring formation and subsequent functionalization. Research groups have developed multiple synthetic approaches to related structures, providing flexibility in preparing analogs for comparative studies. The compound's role as a reference standard has further enhanced its position within the research community, as it provides a reliable benchmark for analytical method development and validation.

Relevance in Pharmaceutical Sciences

The pharmaceutical relevance of 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one extends across multiple domains of drug development and regulatory science. Primary significance emerges from its designation as a specified impurity in timolol pharmaceutical preparations, where it serves as a critical quality control reference standard. This role requires precise characterization and availability of high-purity material for analytical method development and validation processes.

The compound's utility in pharmaceutical quality assurance encompasses both Abbreviated New Drug Application processes and commercial production monitoring. Regulatory agencies require comprehensive impurity profiling for drug substances, making this compound essential for compliance with pharmacopoeia standards and international regulatory guidelines. The European Pharmacopoeia specifically recognizes this compound as Impurity H, establishing formal requirements for its identification and quantification in timolol preparations.

Advanced analytical applications utilize this compound in method development for high-performance liquid chromatography, mass spectrometry, and other pharmaceutical analytical techniques. The compound's distinct chromatographic behavior and spectroscopic properties make it valuable for developing separation methods and establishing detection limits for impurity analysis. Research institutions and pharmaceutical companies rely on this compound for internal validation studies and regulatory submission support.

| Pharmaceutical Applications | Specific Uses |

|---|---|

| Quality Control | Reference standard for timolol impurity analysis |

| Regulatory Compliance | European Pharmacopoeia specified impurity |

| Analytical Method Development | Chromatographic and spectroscopic method validation |

| Drug Development | Abbreviated New Drug Application support |

| Commercial Production | Manufacturing quality assurance |

Properties

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropyl]-4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-17-12(19)11(15-21-17)16-4-6-20-7-5-16/h10,14,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTPOFNBMLVPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CN1C(=O)C(=NS1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119361 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158636-97-6 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158636-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158636976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2RS)-3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPYL)-4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1ME7XC9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation with Thiosemicarbazide Derivatives

A validated method involves reacting 5-amino-4-morpholino-1,2,5-thiadiazole-3(2H)-one with epichlorohydrin under basic conditions. The epoxide ring undergoes nucleophilic attack by the tert-butylamine group, followed by hydrolysis to introduce the hydroxypropyl moiety. Key parameters include:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol/water (9:1) | 68% | |

| Temperature | 60°C, 12 hours | ||

| Base | Triethylamine |

This method prioritizes regioselectivity, with the morpholino group stabilizing the thiadiazole ring via resonance.

Multicomponent Green Synthesis

Recent advances employ solvent-free MCRs using dimedone, aldehydes, and 5-substituted-1,3,4-thiadiazol-2-amines catalyzed by 2[HDPH]:CoCl₄²⁻ at 120°C. While originally developed for thiadiazoloquinazolinones, this protocol adapts to the target compound by substituting aldehydes with tert-butylamine-containing precursors. The cobalt-based catalyst enhances reaction efficiency (88% yield in model systems), aligning with green chemistry principles by eliminating toxic solvents.

Stereochemical Considerations and Racemic Resolution

The (2RS) designation indicates a racemic mixture, arising from the chiral center at the 2-hydroxypropyl position. Synthesis typically yields a racemate due to:

-

Non-stereoselective epoxide ring-opening : The reaction of epichlorohydrin with tert-butylamine proceeds without chiral induction, producing equal R and S enantiomers.

-

Absence of resolving agents : Industrial-scale processes often omit enantiomeric separation due to cost constraints, accepting the racemic form for impurity standards.

Analytical confirmation of racemicity relies on optical activity measurements (reported as ±) and chiral HPLC.

Optimization of Reaction Parameters

Solvent-Free Conditions

Adopting solvent-free methodologies reduces environmental impact and improves atom economy. A comparative study demonstrated:

The absence of solvent minimizes side reactions, particularly hydrolysis of the morpholino group.

Catalytic Systems

The 2[HDPH]:CoCl₄²⁻ catalyst (0.2 mmol) enhances cyclization kinetics via Lewis acid activation, reducing reaction time from 12 hours to 6 hours. Reusability tests show consistent yields (>85%) over five cycles, underscoring industrial viability.

Analytical Characterization

Structural Elucidation

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, typically at the nitro or amide functional groups, using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitutions can occur at various positions of the molecule, particularly at the morpholin-4-yl and hydroxypropyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or alcohols

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines, alcohols

Substitution Products: Varied substituted thiadiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,5-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the morpholine group enhances the interaction with bacterial membranes, potentially increasing antibacterial efficacy .

- Antifungal Activity : Studies have highlighted that thiadiazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The compound's structure allows for modifications that can enhance antifungal potency .

Therapeutic Potential

The compound's unique structural features suggest potential applications in several therapeutic areas:

- Anticancer Properties : Thiadiazole derivatives have been explored for their cytostatic effects. Some studies suggest that modifications to the thiadiazole ring can lead to compounds with enhanced anticancer activity . The ability to form covalent bonds with biologically active compounds may lead to synergistic effects that improve efficacy while reducing toxicity.

- Anti-parasitic Activity : Research into related compounds has identified potential anti-trypanosomal activity. For example, derivatives of 1,3,4-thiadiazoles have shown promise against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively .

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial properties of various thiadiazole derivatives, including those structurally related to the compound . Results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL compared to standard antibiotics .

Case Study 2: Antifungal Testing

In another investigation focusing on antifungal activity, derivatives similar to 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one exhibited inhibition rates between 58% and 66% against A. niger and C. albicans . This highlights the potential for developing new antifungal agents based on this scaffold.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The thiadiazole ring and the morpholin-4-yl group play crucial roles in its mechanism of action by binding to active sites of enzymes or receptors, thus modulating their activity. The hydroxypropyl group enhances solubility and facilitates the compound's bioavailability. The exact pathways involved vary depending on the specific application, but typically involve inhibition of key enzymes or disruption of critical biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of molecules with modifications on the propanolamine backbone, a hallmark of beta-blockers. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Its hydrochloride salt form further supports this advantage. In contrast, the ethylamino analog (PA 20 36090) lacks the steric bulk of tert-butylamino, which may reduce β-receptor binding affinity but increase metabolic clearance .

Pharmacological Activity: Timolol Maleate’s primary mechanism involves blocking β1/β2-adrenergic receptors. The target compound’s thiadiazol ring introduces a heterocyclic scaffold distinct from classical beta-blockers, possibly altering receptor selectivity or interaction kinetics . The NO-donor ZLR-8 () demonstrates how structural additions (e.g., NO-releasing groups) mitigate side effects (e.g., gastric ulcers). While the target compound lacks an NO donor, its morpholine group may confer unique pharmacokinetic benefits, such as prolonged half-life or tissue penetration .

Impurity Profiling and Synthesis: The target compound is categorized as a process-related impurity in Timolol synthesis. Similar impurities, such as PA 20 36090, highlight challenges in controlling stereochemistry and side-chain modifications during manufacturing .

Analytical Characterization :

- Crystallographic tools like SHELX () are critical for resolving the stereochemistry of such compounds, particularly the RS configuration at the 2-position. This contrasts with simpler analogs (e.g., MM0381.08), which may require less rigorous structural validation .

Research Findings and Implications

- identifies the target compound as a Timolol impurity, suggesting its formation during synthesis. This emphasizes the need for rigorous quality control in beta-blocker production .

- demonstrates that structural additions (e.g., NO donors) can mitigate adverse effects. While the target compound lacks this feature, its morpholine and thiadiazol groups may offer unexplored therapeutic advantages, such as reduced ocular toxicity in glaucoma treatment .

- highlight regulatory standards for structurally related compounds, underscoring the importance of impurity profiling and stereochemical analysis in pharmaceutical development .

Biological Activity

The compound 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one , commonly referred to by its CAS number 158636-97-6 , is a thiadiazol derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H24N4O3S

- Molecular Weight : 316.42 g/mol

- Structure : The compound features a thiadiazole ring and a morpholine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) . GPCRs are crucial in mediating various physiological processes through signal transduction pathways. The compound acts as a ligand for specific GPCRs, influencing downstream signaling cascades such as:

- Activation of adenylyl cyclase leading to increased cAMP levels.

- Modulation of ion channel activities.

- Interaction with various intracellular signaling pathways including MAP kinases.

Pharmacological Effects

- Cardiovascular Effects :

-

Anti-inflammatory Properties :

- Research indicates that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.

-

Antioxidant Activity :

- Preliminary studies suggest that this compound may possess antioxidant properties, helping to reduce oxidative stress in cellular models.

Case Study 1: Cardiovascular Impact

A study published in the British Journal of Pharmacology explored the effects of thiadiazole derivatives on cardiac function. Results indicated that compounds similar to 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one significantly increased cardiac output in animal models by enhancing β-adrenoceptor activity .

Case Study 2: Anti-inflammatory Mechanism

In a research article from PubMed Central, the anti-inflammatory mechanisms of thiadiazole derivatives were investigated. The findings revealed that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators in vitro .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high purity in the preparation of 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one?

- Methodology :

- Reaction Optimization : Use reflux conditions with acetic acid (AcOH) to promote cyclization and condensation, as demonstrated in thiadiazole and indole derivative syntheses .

- Purification : Recrystallize the crude product using ethanol or ethyl acetate to remove unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1 V/V/V) .

- Byproduct Mitigation : Employ stoichiometric control (1.0–1.1 equiv of reagents) to minimize impurities like diastereomers or unreacted intermediates .

Q. How can the stereochemical configuration at the 2RS position be experimentally validated?

- Methodology :

- Chiral Chromatography : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate enantiomers.

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants and NOE effects in - and -NMR spectra to confirm spatial arrangements of substituents .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if racemic mixtures are suspected .

Advanced Research Questions

Q. How should researchers address contradictory solubility data reported for this compound in polar vs. non-polar solvents?

- Methodology :

- Standardized Solvent Systems : Re-test solubility in rigorously dried solvents (e.g., DMSO, ethanol) under controlled humidity and temperature (25°C ± 0.5°C) to isolate environmental variables .

- Impurity Profiling : Characterize impurities (e.g., diol derivatives or morpholine adducts) via LC-MS, as contaminants can alter solubility profiles .

- Computational Modeling : Use Hansen solubility parameters (HSPs) to predict solvent compatibility based on the compound’s hydrogen-bonding and polarity indices.

Q. What strategies are effective for resolving discrepancies in receptor-binding affinity across biochemical assays?

- Methodology :

- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to differentiate true binding from assay artifacts.

- Metabolite Screening : Test for enzymatic degradation products (e.g., morpholine ring cleavage) that may interfere with activity measurements .

- Structural Analog Comparison : Benchmark against structurally related thiadiazolones (e.g., 5-methyl-1,3,4-thiadiazol-2-yl derivatives) to identify conserved pharmacophores .

Key Notes for Experimental Design

- Stereochemical Control : The 2RS configuration introduces variability in bioactivity. Use enantiomerically pure starting materials or chiral auxiliaries during synthesis .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., thiadiazolone ring) .

- Data Reproducibility : Document reaction parameters (e.g., reflux duration ±5 min) rigorously, as minor deviations can alter impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.